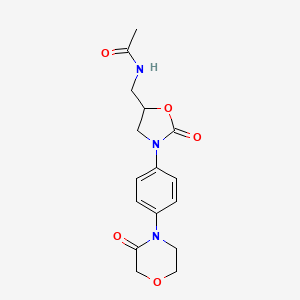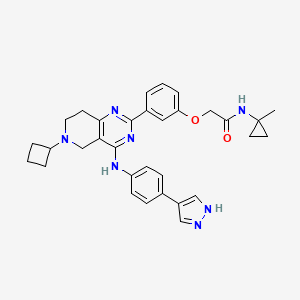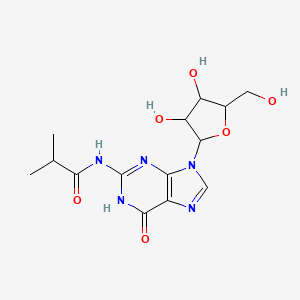
N2-Isobutyrylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Isobutyrylguanosine: is a chemical compound with the molecular formula C14H19N5O6 . It is a modified nucleoside, specifically a guanosine derivative, where the guanine base is substituted with an isobutyryl group at the N2 position. This compound is known for its role in RNA modification and gene expression regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyrylguanosine typically involves the reaction of guanosine with isobutyryl chloride or isobutyric anhydride. The reaction is carried out under controlled conditions to ensure the selective modification at the N2 position. One efficient method involves a four-step process:
Direct 2’-O-alkylation: of 2,6-diaminopurine riboside using reagents like potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and alkyl halides at room temperature.
Crystallization: of the product from methanol.
Enzymatic deamination: followed by selective N2-isobutyrylation.
5’-O-dimethoxytritylation: to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving pilot plant level operations to ensure scalability and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: N2-Isobutyrylguanosine undergoes various chemical reactions, including:
Substitution Reactions: The isobutyryl group can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the guanine base or the ribose sugar.
Common Reagents and Conditions:
Isobutyryl Chloride or Isobutyric Anhydride: Used for the initial isobutyrylation.
Potassium Hydroxide (KOH) and Dimethyl Sulfoxide (DMSO): Used in the alkylation process.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which can be further used in oligonucleotide synthesis and RNA modification studies .
Wissenschaftliche Forschungsanwendungen
N2-Isobutyrylguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in RNA modification, influencing mRNA stability and translation.
Industry: Used in the production of synthetic nucleotides for research and therapeutic purposes
Wirkmechanismus
N2-Isobutyrylguanosine functions as a modulator of gene expression by participating in RNA modification. It interacts with specific enzymes involved in the methylation of RNA molecules, leading to changes in mRNA stability and translation. This modification impacts the gene expression profile within the cell, influencing protein synthesis and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N2-Isobutyryl-2’-deoxyguanosine
- N2-Isobutyryl-3’-thioguanosine
- N2-Isobutyryl-2’-O-methylguanosine
Uniqueness: N2-Isobutyrylguanosine is unique due to its specific modification at the N2 position, which allows it to participate in distinct RNA modification processes. This specificity makes it valuable in studies related to gene expression and RNA stability .
Eigenschaften
Molekularformel |
C14H19N5O6 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24) |
InChI-Schlüssel |
OXTYJSXVUGJSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


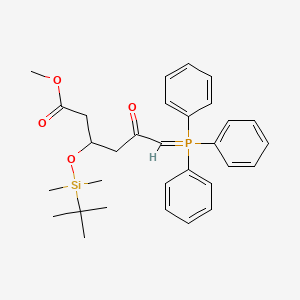
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
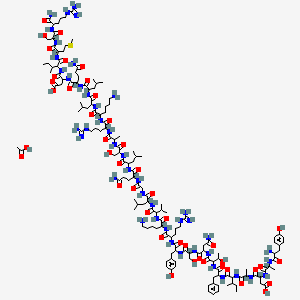
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
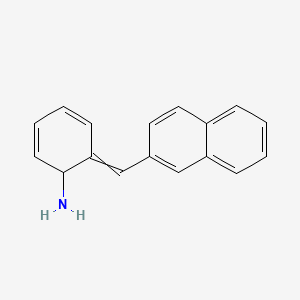
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
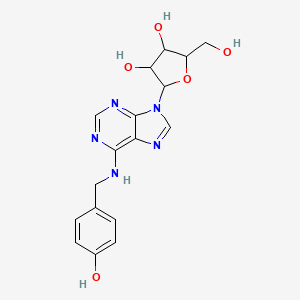

![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
